![molecular formula C19H22N4O3S B1236755 (2E)-N-[4-(2-methylpropoxy)benzyl]-2-(4-nitrobenzylidene)hydrazinecarbothioamide](/img/structure/B1236755.png)
(2E)-N-[4-(2-methylpropoxy)benzyl]-2-(4-nitrobenzylidene)hydrazinecarbothioamide
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Overview
Description
1-[[4-(2-methylpropoxy)phenyl]methyl]-3-[(4-nitrophenyl)methylideneamino]thiourea is a C-nitro compound.
Scientific Research Applications
Synthesis of Novel Compounds : This compound has been utilized in the synthesis of new chemical entities. For instance, it played a role in the development of thiazoles, as demonstrated in a study that synthesized various thiazoles, including (E)-2-(2-(2-nitrobenzylidene)-hydrazinyl)-4-phenylthiazol-3-ium bromide (Hassan et al., 2016).
Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. A study on the synthesis and antimicrobial activity of novel fluorine-containing imidazolones reported on derivatives containing 2-nitrobenzylidene and 4-methoxybenzylidene substituents, which were potent against fungal strains (Desai et al., 2021).
Corrosion Inhibition : This chemical has been studied for its potential in inhibiting corrosion. Research on the corrosion behavior and adsorption thermodynamics of Schiff bases on mild steel in an industrial water medium found that compounds like (E)-2-(3-nitrobenzylidene) hydrazine carbothioamide showed significant inhibition efficiency (Shivakumar & Mohana, 2013).
Antioxidant and Antiproliferative Activities : The compound has been explored for its antioxidant and antiproliferative activities. A study on mixed-ligand copper(II) coordination compounds with hydrazinecarbothioamide derivatives showed high antioxidant and antiproliferative activities against cancer cell lines (Garbuz et al., 2021).
Antineoplastic Activity : Its role in cancer treatment has been a subject of study. One research paper explored the synthesis of thiosemicarbazone-oxime derivatives and their in vitro anti-neoplastic activity against human leukemia cell lines (Babahan et al., 2014).
properties
Product Name |
(2E)-N-[4-(2-methylpropoxy)benzyl]-2-(4-nitrobenzylidene)hydrazinecarbothioamide |
---|---|
Molecular Formula |
C19H22N4O3S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[[4-(2-methylpropoxy)phenyl]methyl]-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C19H22N4O3S/c1-14(2)13-26-18-9-5-15(6-10-18)11-20-19(27)22-21-12-16-3-7-17(8-4-16)23(24)25/h3-10,12,14H,11,13H2,1-2H3,(H2,20,22,27)/b21-12+ |
InChI Key |
JNCKNSXNGDOGFE-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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